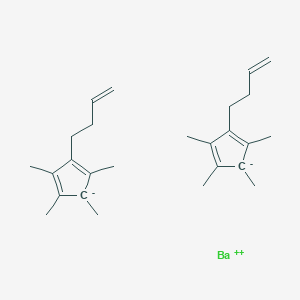
barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene is a complex organometallic compound It consists of a barium ion coordinated to a cyclopentadiene ring substituted with butenyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene typically involves the reaction of barium salts with the corresponding cyclopentadiene derivative. One common method is to react barium chloride with 2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents on the cyclopentadiene ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium salts of oxidized cyclopentadiene derivatives, while reduction may produce barium complexes with reduced cyclopentadiene ligands.
Applications De Recherche Scientifique
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Studied for its potential biological activity and as a model compound for understanding metal-ligand interactions in biological systems.
Mécanisme D'action
The mechanism of action of barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets through coordination chemistry. The barium ion can form coordination bonds with various ligands, influencing the reactivity and stability of the compound. The cyclopentadiene ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene: Similar in structure but with different substituents on the cyclopentadiene ring.
This compound: Another organometallic compound with a different metal ion.
Uniqueness
This compound is unique due to its specific combination of barium ion and substituted cyclopentadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
835653-25-3 |
|---|---|
Formule moléculaire |
C26H38Ba |
Poids moléculaire |
487.9 g/mol |
Nom IUPAC |
barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C13H19.Ba/c2*1-6-7-8-13-11(4)9(2)10(3)12(13)5;/h2*6H,1,7-8H2,2-5H3;/q2*-1;+2 |
Clé InChI |
SPKSPFITRQFOOK-UHFFFAOYSA-N |
SMILES canonique |
C[C-]1C(=C(C(=C1C)CCC=C)C)C.C[C-]1C(=C(C(=C1C)CCC=C)C)C.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



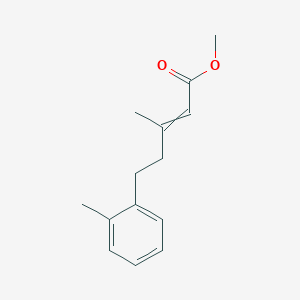
oxophosphanium](/img/structure/B14205320.png)
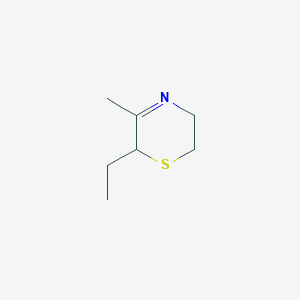
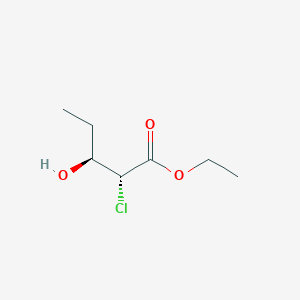
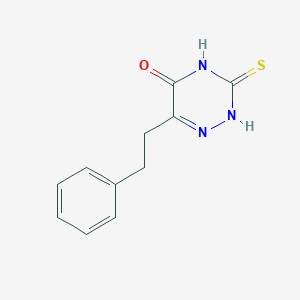
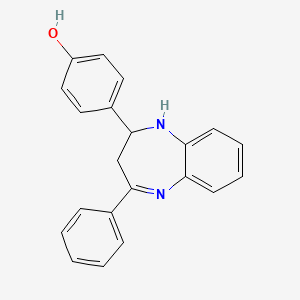
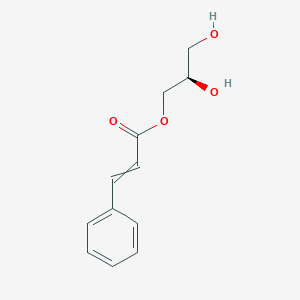
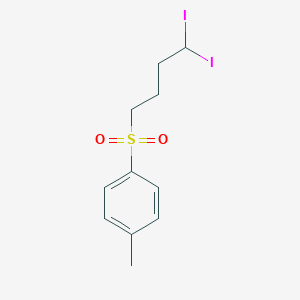
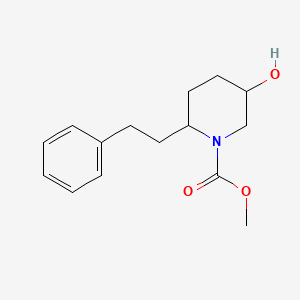
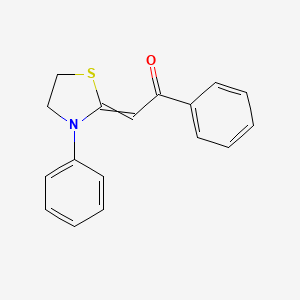
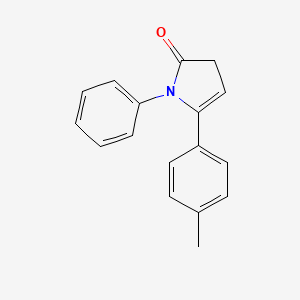
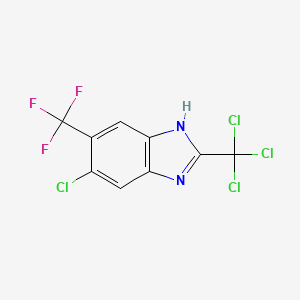
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
